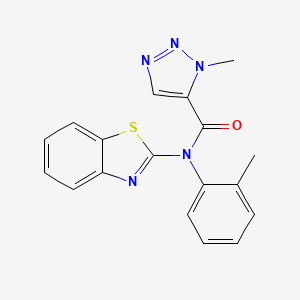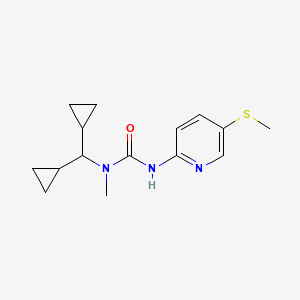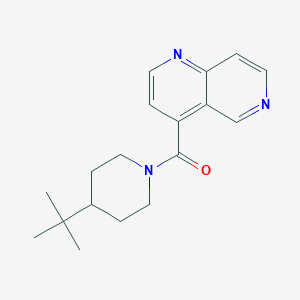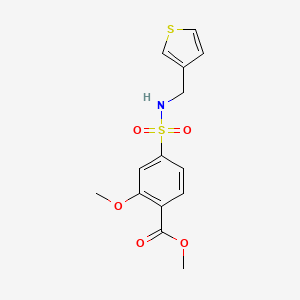![molecular formula C14H17N3O5S B6625061 Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate](/img/structure/B6625061.png)
Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a methoxy group, and a sulfamoyl group attached to a pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoate ester: This can be achieved by esterification of 2-methoxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the sulfamoyl group: This step involves the reaction of the benzoate ester with a sulfamoyl chloride derivative under basic conditions.
Attachment of the pyrazole ring: The final step involves the coupling of the sulfamoyl intermediate with 2-methylpyrazole using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate.
Reduction: Formation of 2-methoxy-4-[(2-methylpyrazol-3-yl)methylamino]benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfamoyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methoxy-4-[(2-pyrazol-3-yl)methylsulfamoyl]benzoate: Lacks the methyl group on the pyrazole ring.
Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate: Lacks the methyl group on the sulfamoyl group.
Uniqueness
Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate is unique due to the presence of both a methyl group on the pyrazole ring and a methoxy group on the benzoate ester. This combination of functional groups can enhance its binding affinity to molecular targets and improve its overall biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-17-10(6-7-15-17)9-16-23(19,20)11-4-5-12(14(18)22-3)13(8-11)21-2/h4-8,16H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSZBCPEPZJXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNS(=O)(=O)C2=CC(=C(C=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone](/img/structure/B6624985.png)

![(3aR,7aR)-N-[2-(thiophene-2-carbonylamino)ethyl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B6624999.png)
![4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide](/img/structure/B6625002.png)
![(4aR,7aS)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625011.png)
![(4aR,7aS)-1-(5-bromopyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625019.png)
![4-ethyl-3-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole](/img/structure/B6625023.png)
![(4aR,7aS)-1-(5-bromo-6-methylpyridin-2-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625033.png)
![(4aR,7aS)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625037.png)

![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone](/img/structure/B6625053.png)


![N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B6625066.png)
